An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data for this specific compound, this guide leverages established principles of medicinal chemistry, data from structurally analogous compounds, and validated predictive methodologies to offer a robust scientific profile. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in synthesis, formulation, and further investigation of this and related compounds.
Introduction and Molecular Structure
1-Benzyl-4-phenoxypiperidine-4-carboxylic acid is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals due to its favorable pharmacokinetic properties. The structure incorporates a benzyl group on the piperidine nitrogen, a phenoxy moiety, and a carboxylic acid at the C4 position. This combination of functionalities suggests potential for a range of biological activities, making a thorough understanding of its physicochemical characteristics paramount for any drug development program.
Molecular Structure:
Caption: Chemical structure of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid.
Synthesis Pathway
A plausible synthetic route to 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid can be conceptualized based on established methodologies for the synthesis of related 4-substituted piperidines. A likely approach would involve the key steps of nucleophilic substitution to introduce the phenoxy group, followed by functional group manipulations to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid.
Experimental Protocol: Proposed Synthesis
-
Step 1: Formation of 1-Benzyl-4-hydroxy-4-cyanopiperidine. To a stirred solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., aqueous ethanol), add a solution of sodium cyanide. The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC) until completion. An acidic workup will yield the cyanohydrin intermediate.
-
Step 2: Introduction of the Phenoxy Group.
-
Mitsunobu Reaction: To a solution of the cyanohydrin, phenol, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF), add diethyl azodicarboxylate (DEAD) dropwise at 0°C. The reaction is then allowed to warm to room temperature. This method offers mild conditions and good stereochemical control.
-
Williamson Ether Synthesis: Alternatively, the cyanohydrin can be deprotonated with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF) to form the alkoxide, which is then reacted with a suitable phenoxide source.
-
-
Step 3: Hydrolysis of the Nitrile. The resulting 1-benzyl-4-phenoxy-4-cyanopiperidine is subjected to hydrolysis to convert the nitrile group to a carboxylic acid. This can be achieved under either acidic (e.g., refluxing in concentrated HCl) or basic (e.g., refluxing in aqueous NaOH followed by acidification) conditions.
-
Purification. The final product is purified by recrystallization or column chromatography to yield 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following sections provide predicted values and discuss the underlying chemical principles for 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid.
| Property | Predicted Value | Method of Prediction / Rationale |
| Molecular Weight | 325.39 g/mol | Calculation from molecular formula (C₂₀H₂₃NO₃) |
| pKa (acidic) | 3.5 - 4.5 | Based on the typical pKa of a carboxylic acid, with potential inductive effects from the phenoxy group. This is comparable to other piperidine-carboxylic acid derivatives.[1] |
| pKa (basic) | 8.0 - 9.0 | Based on the typical pKa of a tertiary amine in a piperidine ring. The benzyl group may slightly decrease basicity due to steric hindrance. |
| LogP | 2.5 - 3.5 | Estimated based on the contributions of the lipophilic benzyl and phenoxy groups, and the hydrophilic carboxylic acid. This value is expected to be pH-dependent. |
| Aqueous Solubility | Low to moderate | Expected to be a zwitterionic compound at physiological pH, with solubility influenced by the crystalline lattice energy and the balance between lipophilic and hydrophilic moieties. Solubility will be pH-dependent, increasing at high and low pH. |
| Melting Point | > 200 °C (with decomposition) | High melting points are characteristic of zwitterionic compounds due to strong intermolecular electrostatic interactions. |
Acidity and Basicity (pKa)
The molecule possesses both an acidic carboxylic acid group and a basic tertiary amine. The interplay of these two functional groups will result in zwitterionic character at physiological pH.
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid is predicted to be in the range of 3.5 to 4.5. The electron-withdrawing nature of the adjacent phenoxy group through an inductive effect may slightly increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.
-
Piperidine Nitrogen (pKa₂): The tertiary amine in the piperidine ring is expected to have a pKa in the range of 8.0 to 9.0. The N-benzyl group can influence the basicity through steric and electronic effects.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa values of ionizable compounds.[2][3]
-
Sample Preparation: Accurately weigh and dissolve a sample of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate titration curves. The pKa values correspond to the pH at the half-equivalence points for the protonation of the carboxylate and the deprotonation of the piperidinium ion.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
LogP: The predicted LogP of 2.5 - 3.5 suggests that the neutral form of the molecule has a moderate degree of lipophilicity, contributed by the benzyl and phenoxy groups.
-
LogD: As the compound is ionizable, its distribution between an organic and aqueous phase will be pH-dependent. At physiological pH (around 7.4), the molecule will exist predominantly in its zwitterionic form, which is expected to have a lower LogD than the LogP of the neutral species due to its increased polarity.
Experimental Protocol: Determination of LogD by Shake-Flask Method
-
Phase Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9, 12) and pre-saturate both the aqueous buffer and n-octanol with each other.
-
Partitioning: Add a known amount of the compound to a mixture of the buffered aqueous phase and n-octanol in a vial.
-
Equilibration: Shake the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to achieve complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogD at each pH as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
The aqueous solubility of a drug is a key factor affecting its oral bioavailability.
-
Predicted Solubility: The zwitterionic nature of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid at physiological pH is expected to result in low to moderate intrinsic solubility. The high melting point suggests a stable crystal lattice, which would require significant energy to overcome for dissolution.
-
pH-Dependent Solubility: The solubility will be at its minimum at the isoelectric point (pI) and will increase significantly at pH values below pKa₁ (where the cationic form predominates) and above pKa₂ (where the anionic form predominates).
Experimental Protocol: Determination of Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Sample Processing: Filter or centrifuge the samples to remove the undissolved solid.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid would rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenoxy groups, the methylene protons of the benzyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will provide information about the ring conformation.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine and benzyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and providing structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar and ionizable molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight plus one. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragment ions would include the loss of the benzyl group (m/z 91), the loss of the phenoxy group, and cleavage of the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and for quantitative analysis.
-
Reversed-Phase HPLC: A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be suitable for the analysis of this compound. The retention time will be influenced by the pH of the mobile phase due to the ionizable nature of the analyte.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the key physicochemical properties of 1-Benzyl-4-phenoxypiperidine-4-carboxylic acid. By drawing upon established chemical principles and data from analogous structures, we have constructed a foundational understanding of its likely synthesis, pKa, lipophilicity, solubility, and analytical characteristics. The experimental protocols outlined herein provide a clear roadmap for the empirical determination of these crucial parameters. This information is intended to empower researchers and drug development professionals to make informed decisions and to guide the future investigation of this promising chemical entity.
References
-
Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]
-
ResearchGate. (2025). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Available at: [Link]
